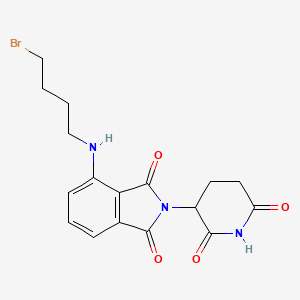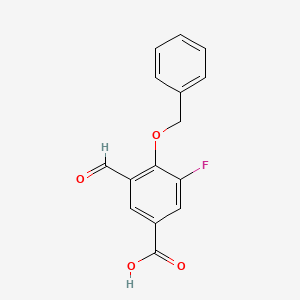
Palladium;1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is a coordination compound with the chemical formula C24H16F12N4P2Pd . It is a palladium complex where the metal center is coordinated by two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and materials science due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically involves the reaction of palladium(II) acetate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is widely used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with DNA and proteins. It has shown promise in the development of new therapeutic agents .
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with biomolecules .
Industry: Industrially, it is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in the production of complex organic molecules .
Mecanismo De Acción
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The 1,10-phenanthroline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anions help in maintaining the overall charge balance of the complex .
Comparación Con Compuestos Similares
Bis(2,2’-bipyridine)palladium(II) Bis(hexafluorophosphate): Similar in structure but uses 2,2’-bipyridine as the ligand.
Bis(1,10-phenanthroline)platinum(II) Bis(hexafluorophosphate): Platinum analog of the compound.
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate): Nickel analog of the compound.
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment and the stability provided by the 1,10-phenanthroline ligands. This stability enhances its catalytic efficiency and makes it suitable for a wide range of applications in both academic and industrial settings .
Propiedades
Fórmula molecular |
C24H16N4Pd |
|---|---|
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
Clave InChI |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)

![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)

![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
